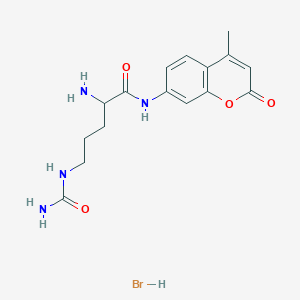

L-Citrulline 7-amido-4-methylcoumarin hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHUMXDURSJOW-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123314-39-6 | |

| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Citrulline 7-amido-4-methylcoumarin hydrobromide: Principles and Applications

Executive Summary: This guide provides a comprehensive technical overview of L-Citrulline 7-amido-4-methylcoumarin hydrobromide, a fluorogenic substrate critical for enzymatic activity assays. We will delve into its core mechanism of action, provide detailed, field-tested experimental protocols, and discuss its applications in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this versatile biochemical tool.

Introduction: The Nexus of Proteolysis and Signal Transduction

The study of cellular signaling and metabolic pathways often relies on the precise measurement of enzyme activity. This compound serves as a key reagent in this field, enabling the sensitive detection of specific proteolytic enzymes.[1][2] Its utility stems from the clever conjugation of a specific amino acid, L-Citrulline, to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).[3][4]

L-Citrulline itself is a non-proteogenic amino acid that plays a crucial role in various metabolic pathways, including the urea cycle and as a byproduct of Nitric Oxide Synthase (NOS) activity.[5][6] The presence of the L-Citrulline residue in this substrate directs its specificity towards enzymes that recognize and cleave at this particular site.[3][7]

Core Principles and Mechanism of Action

The functionality of this compound is based on the principle of fluorescence quenching and release. In its intact form, the fluorescence of the AMC moiety is quenched.[4] Upon enzymatic cleavage of the amide bond linking L-Citrulline to AMC, the fluorophore is released, resulting in a quantifiable increase in fluorescence.[3][4]

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₄O₄ · HBr | [2][8] |

| Molecular Weight | 413.27 g/mol | [2][8] |

| CAS Number | 123314-39-6 | [2][8] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage Temperature | 2-8°C or -15°C for long-term storage | [3][8] |

| AMC Excitation Max. | ~341-351 nm | [9][10][11] |

| AMC Emission Max. | ~430-445 nm | [4][9][10][11] |

The Enzymatic Reaction: A Tale of Two Enzymes

While this compound is a direct substrate for certain proteases, its most prominent application is in a coupled assay to determine the activity of Peptidylarginine Deiminases (PADs) .[12] PAD enzymes are responsible for the post-translational modification known as citrullination, where a peptidyl-arginine is converted to a peptidyl-citrulline.[13]

The assay works in two stages:

-

PAD Activity: A specific arginine-containing substrate is first incubated with a PAD enzyme. The PAD converts the arginine residue to a citrulline residue.

-

Protease Cleavage: The product of the first reaction is then subjected to a protease, like trypsin, which can cleave after arginine but not citrulline. This compound is used in a parallel or subsequent step. In an alternative assay format, an arginine-AMC substrate is used. If PAD is active, it converts arginine to citrulline, preventing trypsin from cleaving and releasing AMC. If a PAD inhibitor is present, arginine remains, trypsin cleaves it, and fluorescence is produced.[12]

This substrate is also noted as a substrate for citrulline ureidase.[3][14]

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental principle of using an amino acid-AMC conjugate for measuring enzyme activity.

Caption: Enzymatic cleavage of L-Citrulline-AMC by a target protease.

Experimental Protocols: Measuring Enzyme Activity

This section provides a robust, step-by-step protocol for a continuous kinetic assay using a fluorogenic peptide substrate like this compound.

Essential Reagents and Equipment

-

This compound

-

Purified enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5)[15]

-

Black, flat-bottom 96-well microplate[15]

-

Fluorescence microplate reader with excitation/emission filters for AMC

-

Standard laboratory pipettes and sterile consumables

Step-by-Step Protocol for a Continuous Kinetic Assay

Expert Insight: The success of this assay hinges on meticulous preparation and the inclusion of appropriate controls. The substrate is light-sensitive and should be protected from light during storage and handling.[15][16]

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO or DMF. Store aliquots at -20°C or below.[4]

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is often near the enzyme's Km value.

-

Enzyme Solution: Prepare a working solution of the purified enzyme in cold assay buffer. Keep the enzyme on ice.[15]

-

-

Assay Procedure:

-

To each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

Test compound (for inhibitor screening) or vehicle control

-

Enzyme solution

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding the working substrate solution to all wells.

-

Controls are critical:

-

Negative Control: Wells containing buffer and substrate, but no enzyme.

-

Positive Control: Wells with buffer, substrate, and a known active concentration of the enzyme.

-

-

-

Data Acquisition:

Data Analysis and Interpretation

The primary data will be a time course of increasing fluorescence. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

-

Generating an AMC Standard Curve: To convert RFU into moles of product formed, a standard curve must be generated using known concentrations of free AMC.

-

Calculating Enzyme Activity: The rate of the reaction (V₀) is calculated from the slope of the linear phase of the fluorescence curve (ΔRFU/Δtime). This rate can then be converted to moles/minute using the standard curve.

Experimental Workflow Visualization

Caption: Standard workflow for a continuous kinetic enzyme assay.

Applications in Research and Drug Discovery

The versatility of fluorogenic substrates like this compound makes them invaluable in several research areas:

-

High-Throughput Screening (HTS): The simplicity and sensitivity of this assay format are ideal for screening large compound libraries to identify potential enzyme inhibitors.[17][18]

-

Enzyme Kinetics: This substrate allows for the detailed characterization of an enzyme's kinetic parameters, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Disease Research: Given the involvement of citrullination in various diseases, including autoimmune disorders and cancer, this substrate is a tool for studying the enzymes involved in these pathologies.[13]

-

Biochemical Research: It is broadly used to study enzyme activity in the context of nitric oxide synthesis and arginine metabolism.[1]

Conclusion: Best Practices and Future Directions

This compound is a powerful and sensitive tool for the study of specific proteases and, through coupled assays, PAD enzymes. Adherence to best practices, including the use of proper controls and careful reagent handling, is paramount for generating reliable and reproducible data. Future developments may involve the creation of substrates with different fluorophores to allow for multiplexed assays, enabling the simultaneous measurement of multiple enzyme activities.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

G-Biosciences. (n.d.). Life Science Research Enzyme Substrates. Retrieved from [Link]

-

PubMed. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]

-

Springer. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]

-

JoVE. (2019). Detection of Protease Activity by Fluorescent Peptide Zymography. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. Retrieved from [Link]

-

Springer. (n.d.). Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. Retrieved from [Link]

-

Eagle Biosciences. (2018). Citrulline ELISA Assay Kit. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Life Science Research Enzyme Substrates | G-Biosciences [gbiosciences.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Citrulline 7-amido-4-methylcoumarin =98.0 HPLCsumofenantiomers 123314-39-6 [sigmaaldrich.com]

- 8. L-Citrulline 7-amido-4-methylcoumarin =98.0 HPLCsumofenantiomers 123314-39-6 [sigmaaldrich.com]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Citrulline 7-amido-4-methylcoumarin =98.0 HPLCsumofenantiomers 123314-39-6 [sigmaaldrich.com]

- 15. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 16. Detection of Protease Activity by Fluorescent Peptide Zymography [jove.com]

- 17. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to L-Citrulline 7-amido-4-methylcoumarin hydrobromide: Structure, Properties, and Applications in Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of L-Citrulline 7-amido-4-methylcoumarin hydrobromide, a fluorogenic substrate with significant applications in biochemical and pharmaceutical research. We will delve into its core chemical and physical properties, mechanism of action, and practical applications, with a detailed focus on its use in enzymatic assays.

Introduction: Unveiling a Versatile Fluorogenic Substrate

This compound is a specialized chemical compound designed for the sensitive detection of specific enzymatic activities. It belongs to the family of 7-amido-4-methylcoumarin (AMC) substrates, which are widely utilized in fluorescence-based assays. The core principle of these substrates lies in the quenching of the AMC fluorophore's fluorescence when it is conjugated to another molecule, in this case, L-Citrulline. Enzymatic cleavage of the amide bond liberates the highly fluorescent AMC, providing a direct and quantifiable measure of enzyme activity. This substrate is particularly valuable for studying enzymes involved in amino acid metabolism and post-translational modifications.

Core Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of the amino acid L-Citrulline linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), and is supplied as a hydrobromide salt.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 123314-39-6 | [1][2] |

| Molecular Formula | C₁₆H₂₀N₄O₄ · HBr | [1][2] |

| Molecular Weight | 413.27 g/mol | [2] |

| Synonyms | L-Cit-AMC·HBr, (S)-2-Amino-5-ureidopentanoic acid 7-amido-4-methylcoumarin hydrobromide, H-Cit-AMC·HBr | [1] |

| Appearance | Solid | [3] |

| Storage Conditions | 2-8°C |

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The utility of this compound as an enzyme substrate is predicated on a straightforward yet sensitive mechanism. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is quenched by the attached L-Citrulline. Upon the introduction of a specific enzyme capable of hydrolyzing the amide bond between the L-Citrulline and AMC, the AMC is released. Free AMC is highly fluorescent, with an excitation maximum around 345 nm and an emission maximum at approximately 445 nm[3]. The rate of increase in fluorescence is directly proportional to the rate of enzymatic cleavage, thus allowing for the kinetic analysis of enzyme activity.

Caption: Enzymatic cleavage of L-Citrulline-AMC releases fluorescent AMC.

Key Applications in Research and Development

This compound serves as a valuable tool in various research areas:

-

Enzyme Profiling and Kinetics: This substrate is instrumental in identifying and characterizing enzymes that exhibit specificity for L-Citrulline or similar structures. It allows for the determination of key kinetic parameters such as Km and Vmax.

-

Drug Discovery: In the context of drug development, it can be employed in high-throughput screening assays to identify inhibitors or activators of target enzymes[4].

-

Biochemical Research: The compound is used in studies of nitric oxide synthesis and arginine metabolism, where citrulline is a key intermediate[1][5].

-

Diagnostic Research: There is potential for its use in diagnostic assays to measure the activity of enzymes that may be biomarkers for certain diseases[1].

Target Enzymes

While broadly described as a substrate for proteases, more specific enzymatic activities can be assayed using this compound. The primary targets are enzymes that can recognize and cleave the amide bond linked to the L-Citrulline residue. These include:

-

Citrulline Ureidase: Some sources explicitly mention this substrate's use for detecting citrulline ureidase activity.

-

Peptidylarginine Deiminases (PADs): Although this substrate contains citrulline and not arginine, assays for PADs often utilize similar principles with arginine-AMC substrates. The conversion of the arginine to a citrulline by PADs can be coupled to a secondary enzymatic step that cleaves the AMC, or in some assay designs, the modification of the substrate by PADs can be detected through other means[6][7]. Given the structural similarity, this substrate could be explored for its utility in PAD research, potentially as a control or in specialized assay formats.

-

Plant Cysteine Proteinases: Studies have shown that derivatives of citrullyl-7-amino-4-methylcoumarin can be hydrolyzed by plant cysteine proteinases such as papain, ficin, and bromelain.

Experimental Protocol: A Guideline for Fluorometric Enzyme Assays

The following is a generalized protocol for a fluorometric enzyme assay using this compound. It is crucial to note that optimal conditions (e.g., buffer composition, pH, substrate and enzyme concentrations) should be determined empirically for each specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity. A common starting point is a buffer with a pH in the neutral range (e.g., 50 mM HEPES, pH 7.4, or 50 mM Tris-HCl, pH 7.5). The buffer may need to be supplemented with co-factors or salts depending on the enzyme's requirements.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of the compound in DMSO. Store the stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme of interest in an appropriate buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined through preliminary experiments.

-

AMC Standard Solution: To quantify the enzyme activity, a standard curve of free AMC is required. Prepare a stock solution of 7-amino-4-methylcoumarin in the same solvent as the substrate (e.g., 1 mM in DMSO). From this, create a series of dilutions in the assay buffer to generate a standard curve.

Assay Procedure

Caption: A generalized workflow for a fluorometric enzyme assay.

-

Plate Setup: Use a black, flat-bottom 96-well microplate suitable for fluorescence measurements.

-

Reaction Mixture: For each reaction, add the components in the following order:

-

Assay Buffer

-

Substrate solution (diluted from the stock to the desired final concentration in assay buffer)

-

Enzyme solution (to initiate the reaction)

-

-

Controls: It is essential to include the following controls:

-

No-Enzyme Control: Contains all components except the enzyme to measure background fluorescence.

-

No-Substrate Control: Contains all components except the substrate to assess any intrinsic fluorescence from the enzyme preparation.

-

Positive Control: A known active enzyme to ensure the assay is working correctly.

-

Inhibitor Control (if applicable): To test the effect of potential inhibitors.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme. The incubation time will vary depending on the enzyme's activity and should be determined to ensure the reaction is within the linear range.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation set to approximately 345 nm and emission at approximately 445 nm[3].

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzymatic reaction into the concentration of the product (AMC).

-

Enzyme Activity: The rate of the reaction (V) can be calculated from the linear portion of the fluorescence versus time plot. Convert the change in fluorescence per unit time (ΔRFU/min) to the change in AMC concentration per unit time (Δ[AMC]/min) using the standard curve.

-

Specific Activity: The specific activity of the enzyme can then be calculated by dividing the reaction rate by the amount of enzyme used in the assay (e.g., in moles of product per minute per milligram of enzyme).

Troubleshooting Common Issues

-

High Background Fluorescence: This could be due to contamination of reagents, intrinsic fluorescence of the sample, or substrate degradation. Ensure high-purity reagents and protect the substrate from light.

-

Low Signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may be suboptimal. The substrate concentration might also be too low relative to the enzyme's Km.

-

Non-linear Reaction Rate: This can occur if the substrate is being depleted, the enzyme is unstable under the assay conditions, or product inhibition is occurring. It is important to measure the initial reaction rate.

Conclusion

This compound is a robust and sensitive tool for the study of specific enzymatic activities. Its well-defined mechanism of action and the high fluorescence of the cleaved AMC product make it suitable for a range of applications, from fundamental biochemical research to high-throughput drug screening. By carefully optimizing assay conditions and including appropriate controls, researchers can obtain reliable and reproducible data on enzyme kinetics and inhibition.

References

-

FluoroFinder. 7-Amino-4-methylcoumarin (AMC) Dye Profile. [Link]

- Google Patents. High throughput assay for modulators of peptidylarginine deiminase activity.

-

Nature. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site. [Link]

-

Frontiers. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. [Link]

-

Cell Biolabs, Inc. Homocitrulline/Citrulline Assay Kit. [Link]

-

ResearchGate. (PDF) Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis. [Link]

-

National Center for Biotechnology Information. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination. [Link]

-

J-STAGE. Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. [Link]

-

ResearchGate. (PDF) Kinetic and Mechanistic Studies on the Hydrolysis of Ubiquitin C-Terminal 7-Amido-4-Methylcoumarin by Deubiquitinating Enzymes. [Link]

-

National Center for Biotechnology Information. Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations. [Link]

-

ResearchGate. Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations | Request PDF. [Link]

-

ResearchGate. Storage stability of L-citrulline in cucumber (Cucumis sativus) and watermelon (Citrullus lanatus) juices | Request PDF. [Link]

Sources

- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of L-Citrulline 7-amido-4-methylcoumarin Hydrobromide: A Senior Application Scientist's In-Depth Technical Guide

This guide provides a comprehensive, in-depth technical overview for the synthesis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide, a fluorogenic substrate critical for enzymatic assays in drug discovery and biochemical research. We will delve into the strategic considerations behind each step, offering not just a protocol, but a framework for understanding and troubleshooting the synthesis.

Strategic Overview: The "Why" Before the "How"

The synthesis of L-Citrulline 7-amido-4-methylcoumarin (L-Cit-AMC) is a multi-step process rooted in the principles of peptide chemistry. The core challenge lies in the selective formation of an amide bond between the carboxyl group of L-Citrulline and the exocyclic amino group of 7-amino-4-methylcoumarin (AMC). To achieve this with high fidelity, a strategic application of protecting groups is paramount.

Our synthetic strategy is a logical sequence of protection, activation, coupling, and deprotection. This approach ensures that the reactive functional groups of the starting materials are orchestrated to react in a controlled manner, minimizing side reactions and maximizing the yield of the desired product.

Caption: A high-level overview of the synthetic workflow.

The Synthetic Pathway: A Detailed Exploration

The synthesis of L-Cit-AMC hydrobromide can be dissected into four key stages:

-

Protection of L-Citrulline: The α-amino group of L-Citrulline is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the amino group from reacting with the activated carboxyl group of another L-Citrulline molecule, which would lead to unwanted dipeptide formation.[1][2] The Boc group is selected for its stability under the basic or neutral conditions of the subsequent coupling reaction and its facile removal under acidic conditions.[3][4]

-

Amide Bond Formation: The carboxyl group of Boc-L-Citrulline is activated to facilitate its reaction with the weakly nucleophilic amino group of AMC. This is typically achieved using a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[5][6] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by the amine of AMC, forming the desired amide bond. HOBt is added to suppress racemization and improve the efficiency of the coupling reaction by forming an active ester intermediate, which is less prone to side reactions than the O-acylisourea.[8]

-

Deprotection: The Boc protecting group is removed from the α-amino group of the coupled product. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][9][10] The acidic conditions protonate the Boc group, leading to its cleavage to form a stable tert-butyl cation and the free amine of the desired product.[9][11]

-

Purification and Salt Formation: The final product is purified to remove any unreacted starting materials, byproducts (such as dicyclohexylurea if DCC is used), and residual reagents. This is typically achieved by recrystallization or column chromatography. The hydrobromide salt is then formed to improve the stability and handling of the final compound.

Caption: The core chemical transformations in the synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks and clear endpoints for each critical step.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| L-Citrulline | ≥98% | Sigma-Aldrich | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Acros Organics | |

| 7-Amino-4-methylcoumarin (AMC) | ≥98% | Sigma-Aldrich | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | ≥98% | TCI Chemicals | |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Oakwood Chemical | |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich | |

| Diethyl ether | Anhydrous | Fisher Scientific | |

| Hydrochloric acid solution | 4 M in Dioxane | Sigma-Aldrich |

Step-by-Step Methodology

Step 1: Synthesis of Nα-Boc-L-Citrulline

-

Dissolve L-Citrulline (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the L-Citrulline spot disappears.

-

Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Citrulline as a white solid.

Step 2: Coupling of Nα-Boc-L-Citrulline with 7-Amino-4-methylcoumarin

-

Dissolve Boc-L-Citrulline (1.0 eq), 7-amino-4-methylcoumarin (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC for the disappearance of the starting materials.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the crude Boc-L-Citrulline-AMC.

Step 3: Deprotection of Boc-L-Citrulline-AMC

-

Suspend the crude Boc-L-Citrulline-AMC in a minimal amount of DCM.

-

Add an excess of 4 M HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the crude this compound.

Step 4: Purification of the Final Product

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified this compound.

-

Characterize the final product by HPLC, Mass Spectrometry, and ¹H NMR to confirm its purity and identity.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in coupling step | - Incomplete activation of the carboxylic acid.- Poor nucleophilicity of AMC.- Hydrolysis of the activated intermediate. | - Ensure anhydrous conditions.- Increase the equivalents of coupling reagents (EDC/HOBt).- Extend the reaction time. |

| Presence of dipeptide byproduct | Incomplete Boc protection of L-Citrulline. | Purify the Boc-L-Citrulline intermediate before the coupling step. |

| Incomplete deprotection | - Insufficient acid concentration or reaction time.- Steric hindrance. | - Increase the reaction time or the concentration of the acidic solution.- Consider using a stronger acid like neat TFA. |

| Side reactions during deprotection | Alkylation of the coumarin ring by the tert-butyl cation. | Add a scavenger such as anisole or thioanisole to the deprotection mixture.[3] |

| Difficulty in purification | Presence of closely related impurities. | Utilize preparative HPLC for purification. |

Conclusion

The synthesis of this compound is a well-established yet nuanced process. By understanding the underlying chemical principles and meticulously controlling the reaction conditions, researchers can reliably produce this valuable fluorogenic substrate. This guide provides a robust framework for its synthesis, empowering scientists to not only execute the protocol but also to troubleshoot and adapt it to their specific needs.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

-

Lee, Y., et al. (2010). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. ACS Combinatorial Science, 12(4), 384-388. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Wikipedia. Carbodiimide. [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Lee, Y., et al. (2010). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. ResearchGate. [Link]

-

BioSpace. (2012, February 13). AnaSpec, Inc. Developes AMC Resins for SPPS. [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]

-

Kato, T., et al. (2014). Design and synthesis of peptide-MCA substrates for a novel assay of histone methyltransferases and their inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1647-1653. [Link]

-

Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

-

Biotage. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

-

Le, P., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, 21(1), 100-103. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Kumar, A., et al. (2014). Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}. Indian Journal of Chemistry - Section B, 53B(9), 1252-1258. [Link]

-

Aapptec Peptides. Boc-L-Citrulline [45234-13-7]. [Link]

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

- Google Patents. (n.d.).

-

Reddy, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4063-4067. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Uttamapinant, C., et al. (2012). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. Angewandte Chemie International Edition, 51(30), 7547-7551. [Link]

-

Semantic Scholar. (2022, September 21). Synthesis of 7‑Aminocoumarins from 7‑Hydroxycoumarins via Amide Smiles Rearrangement. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ACS Publications. (2022, August 23). Boron-Assisted Selective Citrulline Modification under Mild Conditions. [Link]

-

Tyagi, Y. K., et al. (2005). Synthesis of Novel Amino and Acetyl amino-4-methylcoumarins and Evaluation of Their Antioxidant Activity. European Journal of Medicinal Chemistry, 40(4), 413-420. [Link]

-

ResearchGate. (2020, September 12). Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives. [Link]

-

MDPI. (n.d.). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Fluorescence Principle of L-Cit-AMC Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the fluorogenic substrate, L-Citrulline-7-amino-4-methylcoumarin (L-Cit-AMC). As a tool for quantifying specific enzymatic activity, its utility spans basic research to high-throughput screening in drug discovery.

The Foundational Principle: From Quenched Precursor to Fluorescent Reporter

The functionality of L-Cit-AMC is rooted in the principle of fluorescence quenching and dequenching. In its intact, conjugated form, the substrate is essentially non-fluorescent. The 7-amino-4-methylcoumarin (AMC) fluorophore is chemically linked to an L-Citrulline residue via an amide bond. This conjugation effectively quenches the inherent fluorescence of the AMC moiety.[1][2]

The magic happens upon enzymatic cleavage. Specific proteases that recognize the L-Citrulline residue cleave this amide bond. This cleavage event liberates the free AMC molecule, which is highly fluorescent.[1][3] The resulting fluorescence intensity is directly proportional to the amount of AMC released, and therefore, to the activity of the enzyme of interest.[1][4] This "turn-on" fluorescence mechanism provides a sensitive and real-time method for measuring enzyme kinetics.[5][6]

Key Spectral Characteristics

The liberated AMC fluorophore exhibits distinct excitation and emission spectra, which are crucial for accurate detection.

| Compound | State | Excitation Max (nm) | Emission Max (nm) |

| L-Cit-AMC | Conjugated (Substrate) | ~330-350 | Weakly Fluorescent |

| AMC | Free (Product) | 341 - 354 | 430 - 445 |

(Note: Exact wavelengths can vary slightly depending on buffer conditions and instrumentation. The optimal range for detection is generally around 340-360 nm for excitation and 440-460 nm for emission.)[1][7][8][9][10]

Enzymatic Specificity: The Lock and Key

While the AMC fluorophore is a common reporter, the specificity of the assay is dictated by the attached peptide or amino acid—in this case, L-Citrulline. The primary enzyme class that recognizes and cleaves substrates with a C-terminal citrulline is Cathepsin B .

Cathepsin B is a lysosomal cysteine protease. Its high degree of specificity for substrates like Boc-L-valyl-L-citrulline-AMC makes this an ideal trigger for assays in environments where Cathepsin B is highly active, such as within certain tumor cells.[11]

It is crucial to understand that other proteases, such as caspases and granzymes, have very different substrate specificities. For instance, caspases typically recognize tetrapeptide sequences ending in an aspartic acid residue (e.g., DEVD for caspase-3), while Granzyme B also shows a strong preference for aspartic acid at the P1 position.[4][11][12] Therefore, these enzymes are not expected to efficiently cleave a simple L-Citrulline-AMC substrate. This high specificity is a cornerstone of designing targeted and reliable enzyme activity assays.

Visualizing the Mechanism of Action

The process of enzymatic cleavage and subsequent fluorescence can be represented as a clear, sequential event.

Caption: Enzymatic cleavage of L-Cit-AMC releases the fluorescent AMC.

Practical Applications in Research and Development

The L-Cit-AMC substrate is a valuable tool for:

-

Enzyme Kinetics Studies: Determining kinetic parameters like K_m and V_max for enzymes such as Cathepsin B.

-

High-Throughput Screening (HTS): Screening large compound libraries for potential inhibitors or activators of target proteases.[5][6]

-

Cell-Based Assays: Measuring intracellular enzyme activity in cell lysates to study cellular processes like apoptosis or lysosomal function.[4][13]

-

Biomarker Detection: Quantifying enzyme activity in biological samples as a potential biomarker for disease states.

Experimental Protocol: A Self-Validating System

This section provides a generalized, robust protocol for a Cathepsin B activity assay using a fluorogenic Val-Cit-AMC substrate. The inclusion of specific controls is critical for data integrity.

Workflow Overview

Caption: Standard workflow for a fluorogenic enzyme activity assay.

Step-by-Step Methodology

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic substrate: e.g., Boc-L-valyl-L-citrulline-7-amido-4-methylcoumarin (Boc-Val-Cit-AMC)

-

Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5[11]

-

Stop Solution: 100 mM sodium chloroacetate in 100 mM acetate buffer, pH 4.3[11]

-

Free AMC standard for calibration

-

96-well black, flat-bottom microplate (essential for fluorescence assays to reduce background)

-

Fluorometric microplate reader with appropriate filters (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

AMC Standard Curve: Prepare a series of dilutions of free AMC in Assay Buffer (e.g., 0 to 50 µM). This is critical for converting relative fluorescence units (RFU) to the absolute amount of product formed (moles).

-

Substrate: Prepare a concentrated stock solution of the Val-Cit-AMC substrate in DMSO. Further dilute to the desired working concentration in Assay Buffer just before use. Causality Insight: Using a fresh dilution is important as fluorogenic substrates can be light-sensitive and prone to degradation.[14]

-

Enzyme: Activate recombinant Cathepsin B according to the manufacturer's instructions. This typically involves incubation in an activation buffer containing a reducing agent like DTT. Prepare dilutions of the active enzyme in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Standard Wells: Add 50 µL of each AMC standard dilution.

-

Sample Wells: Add 50 µL of your enzyme sample (e.g., purified enzyme or cell lysate).

-

Negative Control (No Enzyme): Add 50 µL of Assay Buffer. This accounts for substrate auto-hydrolysis.

-

Inhibitor Control (Optional but Recommended): Add enzyme that has been pre-incubated with a known Cathepsin B inhibitor. This validates that the measured activity is indeed from the target enzyme.

-

-

Reaction Initiation:

-

Bring the plate to the desired reaction temperature (e.g., 37°C).

-

Add 50 µL of the diluted substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/mole).

-

Reaction Rates: For each sample well, plot RFU versus time. The initial, linear portion of this curve represents the reaction rate (V_0). Calculate the slope of this line (ΔRFU/min).

-

Calculate Enzyme Activity: Convert the reaction rate from RFU/min to moles/min using the slope from the AMC standard curve.

Activity (moles/min) = (ΔRFU/min) / (Slope of Standard Curve)

-

Conclusion

The L-Cit-AMC substrate, and fluorogenic substrates like it, represent a powerful and elegant solution for the specific and sensitive detection of enzymatic activity. By understanding the core principle of cleavage-induced fluorescence, the specificity dictated by the peptide sequence, and by employing robust, well-controlled experimental designs, researchers can generate highly reliable and quantitative data. This methodology is indispensable for advancing our understanding of enzyme function in both health and disease, and for the development of novel therapeutic agents.

References

-

FluoroFinder. 7-Amino-4-methylcoumarin (AMC) Dye Profile. [Link]

-

Creative Bioarray. Caspase Activity Assay. [Link]

-

National Institutes of Health (NIH). Caspase Protocols in Mice - PMC. [Link]

-

FluoroFinder. Panel Builder. [Link]

-

AnaSpec. EnzoLyte™ AMC Caspase-3 Assay Kit. [Link]

-

JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

-

University of Colorado Boulder. Microplate Enzyme Assay Using Fluorescence Original Reference. [Link]

-

National Institutes of Health (NIH). A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl. [Link]

-

National Institutes of Health (NIH). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

-

Wikipedia. Ub-AMC. [Link]

-

National Institutes of Health (NIH). The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity. [Link]

-

National Institutes of Health (NIH). Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes. [Link]

-

PubMed. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. [Link]

-

National Institutes of Health (NIH). A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies. [Link]

-

SpringerLink. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. [Link]

-

PubMed. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. goldbio.com [goldbio.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 15. Ub-AMC - Wikipedia [en.wikipedia.org]

The Role of L-Citrulline Analogs in Nitric Oxide Research: A Technical Guide for Scientists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule central to a vast array of physiological and pathological processes. Consequently, the accurate measurement of its synthesis by nitric oxide synthases (NOS) is a cornerstone of research in fields ranging from cardiovascular biology to neuropharmacology. While a variety of methods exist to quantify NOS activity, the landscape of available tools can be complex to navigate. This technical guide provides a comprehensive overview of established methodologies for measuring NOS activity, with a specific focus on clarifying the role of L-Citrulline analogs, such as L-Citrulline 7-amido-4-methylcoumarin hydrobromide. Contrary to some interpretations, this compound is not a direct fluorogenic substrate for NOS. This guide will elucidate its correct application as a substrate for other enzymes involved in downstream L-Citrulline metabolism, and contextualize its utility within the broader framework of nitric oxide research. We will delve into the principles of the canonical NOS activity assays, including the radioactive L-citrulline exclusion assay and indirect spectrophotometric methods, providing detailed protocols and data interpretation guidelines.

The Foundational Chemistry of Nitric Oxide Synthesis

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide from the amino acid L-arginine.[1] This enzymatic reaction is a complex five-electron oxidation process that yields L-citrulline as a co-product in a 1:1 stoichiometric ratio with NO.[2] This fundamental reaction is the bedrock of most direct NOS activity assays.

There are three primary isoforms of NOS:

-

nNOS (neuronal NOS or NOS1): Predominantly found in neuronal tissue, it plays a crucial role in neurotransmission.[1]

-

eNOS (endothelial NOS or NOS3): Primarily located in the endothelium, it is vital for regulating vascular tone and blood pressure.[1]

-

iNOS (inducible NOS or NOS2): This isoform can be expressed in various cells, typically in response to immunological stimuli, and is capable of producing large amounts of NO for host defense.[1]

All three isoforms catalyze the same fundamental reaction, utilizing L-arginine, molecular oxygen, and NADPH as co-substrates, and requiring cofactors such as FAD, FMN, and tetrahydrobiopterin (BH4).[3]

Established Methodologies for Quantifying Nitric Oxide Synthase Activity

The direct and accurate measurement of NOS activity is paramount for understanding its role in health and disease. Several well-established methods are routinely employed in research settings.

The "Gold Standard": The Radioactive L-Citrulline Exclusion Assay

The conversion of radiolabeled L-arginine to radiolabeled L-citrulline is widely considered the gold standard for the direct measurement of NOS activity.[2][4] This method offers high sensitivity and specificity.

Principle: The assay quantifies the formation of [³H]L-citrulline from [³H]L-arginine. At the end of the enzymatic reaction, the positively charged, unreacted [³H]L-arginine is separated from the neutral [³H]L-citrulline using a cation-exchange resin. The radioactivity of the eluate, which contains the [³H]L-citrulline, is then measured by liquid scintillation counting and is directly proportional to the NOS activity.[4]

Experimental Protocol: Radioactive L-Citrulline Exclusion Assay

Materials:

-

Tissue/Cell Lysate: Homogenized tissue or cell lysate containing NOS.

-

Reaction Buffer: Typically contains HEPES buffer, EDTA, DTT, and cofactors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS and eNOS).

-

[³H]L-arginine: Radiolabeled substrate.

-

Stop Buffer: A low pH buffer (e.g., pH 5.5) containing EDTA to stop the reaction.[4]

-

Cation-Exchange Resin: (e.g., Dowex AG 50W-X8).

-

Scintillation Fluid and Vials.

-

Liquid Scintillation Counter.

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates by homogenization in a suitable buffer on ice. Centrifuge to remove cellular debris.[4]

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue lysate with the reaction buffer containing all necessary cofactors and [³H]L-arginine.

-

Initiation and Incubation: Initiate the reaction by adding the lysate to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding ice-cold stop buffer.[4]

-

Separation: Apply the reaction mixture to a column containing the cation-exchange resin. The unreacted [³H]L-arginine will bind to the resin, while the [³H]L-citrulline will pass through.

-

Quantification: Collect the eluate and add it to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine and express the NOS activity as pmol of L-citrulline formed per minute per mg of protein.

Indirect Methods: Spectrophotometric and Fluorometric Assays

Due to the challenges associated with handling radioactive materials, several indirect methods have been developed. These assays typically measure the accumulation of the stable end products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻), or they rely on a coupled enzymatic reaction to produce a detectable signal.[5][6]

Principle of Indirect Assays:

-

Griess Reaction (Colorimetric): This is the most common colorimetric method. It involves a two-step diazotization reaction where nitrite reacts with a Griess reagent to form a colored azo compound that can be quantified spectrophotometrically at ~540 nm.[3][6] To measure total NO production (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.[5]

-

Fluorometric Assays: These assays offer higher sensitivity than colorimetric methods. A common approach involves the use of a fluorescent probe, such as 2,3-diaminonaphthalene (DAN), which reacts with nitrite to form a fluorescent product.[7][8] Similar to the Griess reaction, nitrate reductase is required to measure total NO production.

Many commercially available NOS activity assay kits are based on these indirect principles.[1][3] They typically provide a reaction mixture containing L-arginine and necessary cofactors, and a detection system based on the Griess reaction or a fluorescent probe.

This compound: Clarifying its Role

While the name of this compound might suggest its use as a direct substrate for NOS, this is a misconception. NOS catalyzes the conversion of the guanidino group of L-arginine to produce L-citrulline and NO; it does not possess the enzymatic activity to cleave the amide bond between L-citrulline and the 4-methylcoumarin (AMC) fluorophore.

The primary and validated application of this compound is as a fluorogenic substrate for other enzymes, such as citrulline ureidase and certain proteases .[9]

Mechanism of Action as a Fluorogenic Substrate:

The AMC fluorophore, when conjugated to L-citrulline via an amide bond, is in a quenched state and exhibits minimal fluorescence. Upon enzymatic cleavage of this bond by a suitable enzyme, the free AMC is released. Free AMC is highly fluorescent, and its appearance can be monitored in real-time using a fluorometer, typically with an excitation wavelength around 360-380 nm and an emission wavelength around 440-460 nm. The rate of increase in fluorescence is directly proportional to the activity of the enzyme cleaving the substrate.

The Relevance of L-Citrulline Metabolism in the Nitric Oxide Pathway

Although not a direct NOS substrate, the study of L-citrulline metabolism is highly relevant to nitric oxide research for several reasons:

-

L-Citrulline as a Marker of NOS Activity: Since L-citrulline is a co-product of the NOS reaction, its accumulation can be used as an indirect measure of NO production.[10]

-

The Arginine-Citrulline Cycle: In many cell types, L-citrulline can be recycled back to L-arginine, thus replenishing the substrate for NOS. This process, known as the arginine-citrulline cycle, is crucial for sustained NO production, particularly by iNOS.[10] The enzymes involved in this cycle, argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), are therefore important regulators of NO synthesis.

-

L-Citrulline Transport: The transport of L-citrulline into and out of cells can also influence the availability of L-arginine for NOS.[10]

Therefore, this compound can be a valuable tool to study the activity of enzymes that process L-citrulline, providing insights into the downstream regulation of the nitric oxide pathway.

Data Interpretation and Troubleshooting

Quantitative Data Summary

| Assay Method | Principle | Detection | Sensitivity | Advantages | Disadvantages |

| Radioactive L-Citrulline Exclusion Assay | Conversion of [³H]L-arginine to [³H]L-citrulline | Scintillation Counting | High (pmol range)[4] | Direct, specific, "gold standard" | Requires handling of radioactive materials, discontinuous |

| Griess Reaction (Colorimetric) | Diazotization of nitrite | Spectrophotometry (~540 nm) | Moderate (µM range)[6] | Inexpensive, simple | Indirect, potential for interference, less sensitive |

| Fluorometric Assays (e.g., DAN) | Reaction of nitrite with a fluorescent probe | Fluorometry (e.g., Ex/Em ~365/450 nm)[7] | High (nM range)[7] | High sensitivity, non-radioactive | Indirect, potential for probe-related artifacts |

Troubleshooting Common Issues in NOS Assays

| Issue | Potential Cause | Suggested Solution |

| Low or No NOS Activity | Inactive enzyme (degradation) | Prepare fresh lysates, store at -80°C, keep on ice. |

| Missing or degraded cofactors (especially NADPH and BH4) | Prepare cofactor solutions fresh, store appropriately. | |

| Presence of NOS inhibitors in the sample | Include a positive control with purified NOS to validate the assay components. | |

| High Background Signal | Contamination of reagents | Use high-purity water and reagents. |

| Non-specific reduction of nitrate (in indirect assays) | Run a blank reaction without enzyme. | |

| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper technique. |

| Variation in incubation times or temperatures | Ensure consistent experimental conditions for all samples. |

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: The Nitric Oxide Synthesis Pathway

Caption: The enzymatic conversion of L-Arginine to L-Citrulline and Nitric Oxide by NOS.

Diagram 2: Workflow of the Radioactive L-Citrulline Exclusion Assay

Caption: Step-by-step workflow of the radioactive L-citrulline exclusion assay for NOS activity.

Diagram 3: The Misconception vs. Reality of this compound in NOS Assays

Caption: The correct enzymatic target of L-Citrulline-AMC is not NOS.

Conclusion

The accurate measurement of nitric oxide synthase activity is fundamental to advancing our understanding of the myriad biological processes regulated by nitric oxide. While the radioactive L-citrulline exclusion assay remains the gold standard for its directness and specificity, indirect methods offer viable, non-radioactive alternatives. It is crucial for researchers to select the assay that best suits their experimental needs and to be aware of the principles and limitations of each method. Furthermore, a precise understanding of the tools employed is paramount. This compound serves as a valuable fluorogenic substrate for enzymes involved in L-citrulline metabolism, thereby offering an indirect window into the broader nitric oxide pathway. However, it is not a direct substrate for nitric oxide synthase. By employing the appropriate methodologies and tools with a clear understanding of their underlying mechanisms, researchers can ensure the scientific integrity and validity of their findings in the dynamic field of nitric oxide research.

References

-

Consensus. (n.d.). l-citrulline boosts nitric oxide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of citrulline. NO: Nitric oxide; NOS. Retrieved from [Link]

-

Frontiers. (2020). L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes. Retrieved from [Link]

-

Frontiers. (2020). L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Retrieved from [Link]

-

National Institutes of Health. (2019). Visualization of Nitric Oxide, Measurement of Nitrosothiols Content, Activity of NOS and NR in Wheat Seedlings. Retrieved from [Link]

-

Assay Genie. (n.d.). NOS Activity Assay Kit (Colorimetric) (BA0138). Retrieved from [Link]

-

Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric | 482702. Retrieved from [Link]

-

PubMed. (2017). Real-time visualization of distinct nitric oxide generation of nitric oxide synthase isoforms in single cells. Retrieved from [Link]

-

Semantic Scholar. (1996). (Open Access) Methods in nitric oxide research. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of nitric oxide synthesis. Retrieved from [Link]

-

Stanford Libraries. (n.d.). Methods in nitric oxide research in SearchWorks catalog. Retrieved from [Link]

-

Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]

-

PubMed. (n.d.). Measurement of NO and NO synthase. Retrieved from [Link]

-

MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

AMSBIO. (n.d.). Nitric Oxide Fluorometric Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, standardization and measurement of nitric oxide solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Nitric Oxide in Biological Samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the pathways for the synthesis of nitric oxide (NO), carbon monoxide (CO), and ethane. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?. Retrieved from [Link]

-

Oxford Academic. (2023). 28 Nitric oxide synthase (NOS) activity assay: determination of produced NADP +. Retrieved from [Link]

-

PNAS. (n.d.). Formation of free nitric oxide from L-arginine by nitric oxide-synthase: Direct enhancement of generation by. Retrieved from [Link]

-

ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorogenic substrates and enzymes used in this study. Schematic images.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inaccuracies of nitric oxide measurement methods in biological media. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

-

Springer. (n.d.). Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]

-

MDPI. (n.d.). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Retrieved from [Link]

Sources

- 1. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]

- 2. Measurement of NO and NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 6. mdpi.com [mdpi.com]

- 7. apexbt.com [apexbt.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. scbt.com [scbt.com]

- 10. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of L-Citrulline 7-amido-4-methylcoumarin hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorogenic Substrate

L-Citrulline 7-amido-4-methylcoumarin hydrobromide (L-Cit-AMC•HBr) is a specialized fluorogenic substrate with significant applications in biochemical and pharmaceutical research.[1] Its utility lies in the enzymatic cleavage of the amide bond linking the L-Citrulline moiety to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC). This event triggers a detectable increase in fluorescence, providing a sensitive and continuous method for monitoring specific enzyme activity. This guide offers an in-depth exploration of the core physicochemical properties, handling, and application of this important research tool.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in experimental design. These properties dictate its behavior in solution, its stability, and its interactions with biological systems.

Chemical Identity and Structure

The molecule consists of the amino acid L-Citrulline linked via an amide bond to the 7-amino group of 4-methylcoumarin, supplied as a hydrobromide salt.[1] This salt form generally enhances stability and solubility in aqueous media.

| Property | Value | Source(s) |

| Synonyms | L-Cit-AMC•HBr, (S)-2-Amino-5-ureidopentanoic acid 7-amido-4-methylcoumarin hydrobromide, H-Cit-AMC•HBr | [1] |

| CAS Number | 123314-39-6 | [1][2] |

| Molecular Formula | C₁₆H₂₀N₄O₄•HBr | [1][2] |

| Molecular Weight | 413.27 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥98.0% (sum of enantiomers, HPLC) | [3] |

Physicochemical Characteristics

The solubility and stability of this compound are critical parameters for preparing stock solutions and designing robust enzymatic assays.

Solubility and Storage

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C or 0-8°C, protect from light. | [1][3][5] |

| Stock Solution Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. | |

| Stability | Stable under recommended storage conditions. |

Melting Point

An experimentally determined melting point for this compound is not consistently reported in publicly available datasheets.[6] For reference, the melting point of the resulting fluorophore, 7-Amino-4-methylcoumarin, is in the range of 223-226 °C.[5]

The Principle of Fluorogenic Activation

The utility of this compound as a substrate is predicated on the quenching of the coumarin fluorescence when it is in the amide-linked state. Enzymatic hydrolysis liberates the free 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule. The rate of increase in fluorescence intensity is directly proportional to the rate of enzyme activity.

-

Plate Setup : Use a black, opaque 96-well microplate to minimize background fluorescence and light scattering.

-

Dispensing Reagents :

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the enzyme solution, positive control, or negative control (assay buffer) to the appropriate wells.

-

For the AMC standard curve, add the prepared dilutions to separate wells.

-

-

Pre-incubation : Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation : Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration). Add 40 µL of the substrate working solution to each well (except the standard curve wells) to initiate the reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm. Record data every 1-2 minutes for a period of 30-60 minutes.

III. Data Analysis

-

Standard Curve : Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope, which represents the fluorescence units per mole of AMC.

-

Reaction Rate Calculation : Determine the initial reaction velocity (V₀) for each sample by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme Activity : Convert the V₀ from relative fluorescence units per minute (RFU/min) to the rate of product formation (e.g., pmol/min) using the slope from the AMC standard curve.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Precautionary Measures :

-

Avoid breathing dust, fume, gas, mist, vapors, or spray (P261). [7] * Wash hands and exposed skin thoroughly after handling (P264). [7] * Use only in a well-ventilated area (P271). [7] * Wear protective gloves, protective clothing, eye protection, and face protection (P280). [7]* First Aid :

-

If on skin : Wash with plenty of water (P302+P352). [7] * If inhaled : Remove person to fresh air and keep comfortable for breathing (P304+P340). [7] * If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). [7]* Disposal : Dispose of contents and container to a hazardous or special waste collection point in accordance with local, regional, national, and/or international regulations (P501). [7]

-

Conclusion

This compound is a robust and sensitive tool for the study of specific enzymatic activities. Its well-defined chemical and spectral properties, when coupled with a carefully designed experimental protocol, enable researchers to obtain reliable and reproducible data. This guide provides the foundational knowledge required for the successful integration of this fluorogenic substrate into various research and development workflows, from basic biochemical characterization to high-throughput screening for novel therapeutics.

References

-

G-Biosciences. (n.d.). Safety Data Sheet L-Citrulline 7-amido-4- methylcoumarin hydrobromide. Retrieved from [Link]

-

XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS Word 下载CAS: 123314-39-6 Name: this compound. Retrieved from [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Citrulline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Amino-4-methylcoumarin. Retrieved from [Link]

-

AnaSpec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. L-Citrulline 7-amido-4-methylcoumarin =98.0 HPLCsumofenantiomers 123314-39-6 [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Extinction Coefficient [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

Methodological & Application

Application Note: A High-Throughput Screening Assay for Peptidylarginine Deiminase (PAD) Inhibitors Using L-Citrulline 7-amido-4-methylcoumarin

Abstract

This document provides a comprehensive guide for developing and implementing a robust, high-throughput screening (HTS) assay to identify inhibitors of Peptidylarginine Deiminases (PADs). PAD enzymes catalyze the post-translational modification of arginine to citrulline, a process implicated in the pathology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as some cancers.[1][2] This makes PADs attractive therapeutic targets. The described assay leverages the fluorogenic substrate L-Citrulline 7-amido-4-methylcoumarin, which, upon enzymatic cleavage, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The protocol is optimized for a 384-well plate format, ensuring suitability for large-scale compound library screening. We detail the biochemical principles, step-by-step protocols for assay optimization and execution, and rigorous data analysis methodologies, including Z'-factor and IC50 value determination.

Introduction: The Role of PADs in Disease

The Protein Arginine Deiminase (PAD) family consists of five calcium-dependent isozymes in humans (PADs 1–4 and 6) that catalyze the conversion of peptidyl-arginine to peptidyl-citrulline.[3] This modification, known as citrullination or deimination, neutralizes the positive charge of the arginine residue, which can lead to significant alterations in protein structure and function.[3][4] These changes can affect gene regulation by modifying histones and are involved in diverse cellular processes.[4]

Dysregulated PAD activity is a hallmark of several diseases.[1][2] For example, hypercitrullination of proteins in synovial joints is a key factor in the pathogenesis of rheumatoid arthritis (RA), leading to the production of autoantibodies.[3] Consequently, the development of potent and selective PAD inhibitors is a major focus of drug discovery efforts.[5] A reliable HTS assay is the critical first step in identifying novel chemical entities with inhibitory activity against PAD enzymes.

Principle of the Assay

The assay quantifies PAD enzyme activity by monitoring the increase in fluorescence resulting from the cleavage of a synthetic substrate. The substrate, L-Citrulline 7-amido-4-methylcoumarin, is non-fluorescent. In the presence of an active PAD enzyme, the bond between the L-Citrulline and the 7-amido-4-methylcoumarin (AMC) moiety is hydrolyzed. This releases the free AMC fluorophore, which emits a strong fluorescent signal when excited by light at the appropriate wavelength.[6]

The fluorescence intensity is directly proportional to the amount of AMC released and, therefore, to the enzymatic activity of PAD. Potential inhibitors will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal compared to an uninhibited control.

Key Reaction Parameters:

-

Fluorophore: 7-Amino-4-methylcoumarin (AMC)

Step 1: Compound Plate Preparation

-